![molecular formula C7H3ClO2S2 B1588100 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid CAS No. 39244-08-1](/img/structure/B1588100.png)

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid

Overview

Description

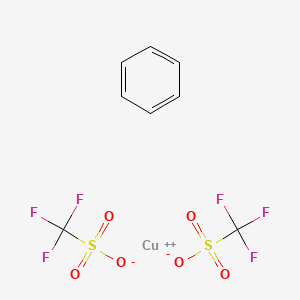

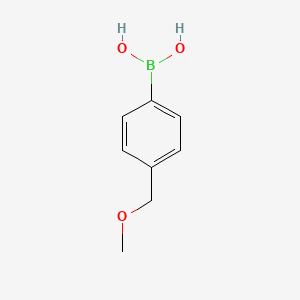

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a unique chemical compound with the empirical formula C7H3ClO2S2 and a molecular weight of 218.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1sc2sccc2c1Cl . The InChI representation is 1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10) . Physical And Chemical Properties Analysis

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a powder with a melting point between 246-248 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Material Science: Organic Semiconductors

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid: plays a significant role in the development of organic semiconductors . These materials are crucial for the advancement of electronics, as they offer a flexible alternative to traditional silicon-based semiconductors. The compound’s molecular structure allows for efficient charge transport, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

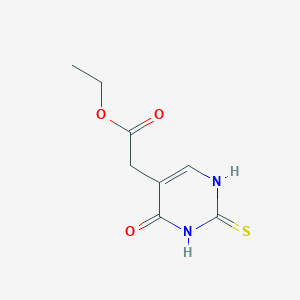

Optoelectronic Materials

In the realm of optoelectronics, 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is utilized for the synthesis of low band gap polymer semiconductors . These polymers are essential for creating components like solar cells and light-emitting diodes (LEDs), where the ability to absorb and emit light is fundamental.

Corrosion Inhibitors

The compound’s derivatives serve as corrosion inhibitors in industrial chemistry . They protect metals from corroding by forming a barrier, which is particularly useful in harsh chemical environments or where long-term material durability is needed.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid contributes to the synthesis of materials that emit light in response to an electric current . OLEDs are known for their bright display and efficiency, which are widely used in screens for various electronic devices.

Organic Field-Effect Transistors (OFETs)

This compound is integral in developing materials for OFETs, which are a type of transistor used in large-area electronic applications . OFETs made with thiophene derivatives are known for their high charge mobility and stability.

Pharmaceuticals

While direct applications in pharmaceuticals for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid are not extensively documented, thiophene derivatives are generally significant in medicinal chemistry. They can serve as building blocks for various drugs, including those used in eye drops and other treatments .

Safety and Hazards

The safety information for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

4-chlorothieno[2,3-b]thiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQFYYGUNYJMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407088 | |

| Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid | |

CAS RN |

39244-08-1 | |

| Record name | 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

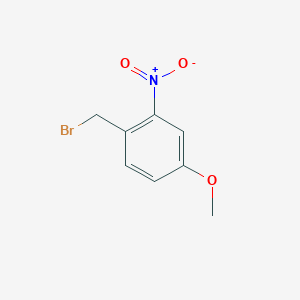

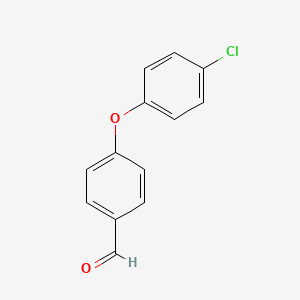

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)

![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)